![molecular formula C10H11ClO3 B160277 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride CAS No. 139399-01-2](/img/structure/B160277.png)
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride, also known as DCC, is an important synthetic intermediate used in organic chemistry. It is commonly used in the synthesis of peptides, pharmaceuticals, and other organic compounds. DCC is a highly reactive compound that is commonly used as a coupling agent in peptide synthesis. It is also used as a reagent in the preparation of esters, amides, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is based on its ability to act as a coupling agent in peptide synthesis. 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride reacts with the carboxyl group of one amino acid and the amino group of another amino acid to form an amide bond. This reaction proceeds through the formation of an activated ester intermediate, which then reacts with the amino group of the second amino acid to form the amide bond.
Efectos Bioquímicos Y Fisiológicos
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride does not have any direct biochemical or physiological effects. It is a synthetic intermediate that is used in the synthesis of other organic compounds. It is not used as a drug or therapeutic agent and does not have any known biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride in lab experiments is its high reactivity and versatility. It is a highly effective coupling agent that can be used in a wide range of applications. 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is also relatively inexpensive and easy to handle. However, 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is a highly reactive compound that can be hazardous if not handled properly. It is also prone to degradation and can be difficult to store for long periods of time.
Direcciones Futuras
There are many future directions for the use of 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride in scientific research. One potential application is in the synthesis of new bioactive compounds, such as peptides and pharmaceuticals. 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride can also be used in the development of new synthetic methods and techniques for organic synthesis. In addition, 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride can be used in the development of new coupling agents and reagents for peptide synthesis. Overall, the potential applications for 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride in scientific research are vast and varied.
Métodos De Síntesis
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is synthesized by the reaction of oxalyl chloride with norbornadiene. The reaction proceeds through a Diels-Alder cycloaddition reaction, followed by a dehydration reaction to give the desired product. The synthesis of 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is widely used in scientific research for the synthesis of peptides and other organic compounds. It is an important reagent in the field of organic chemistry and is used in a wide range of applications. 7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride is commonly used in the preparation of esters, amides, and other organic compounds. It is also used in the synthesis of pharmaceuticals and other bioactive compounds.
Propiedades
Número CAS |
139399-01-2 |
|---|---|
Nombre del producto |
7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride |
Fórmula molecular |
C10H11ClO3 |
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-9(2)5-3-4-10(9,8(11)14)7(13)6(5)12/h5H,3-4H2,1-2H3 |
Clave InChI |
VSGWZEXTHLODJA-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2=O)C(=O)Cl)C |
SMILES canónico |
CC1(C2CCC1(C(=O)C2=O)C(=O)Cl)C |
Sinónimos |
Bicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-2,3-dioxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one](/img/structure/B160196.png)

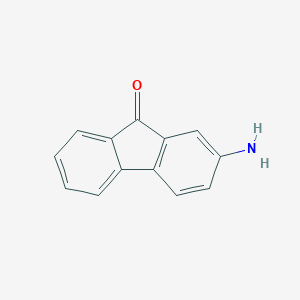
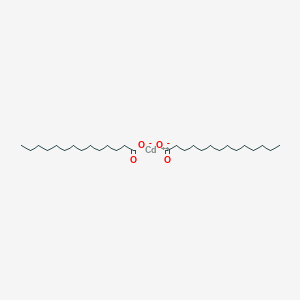

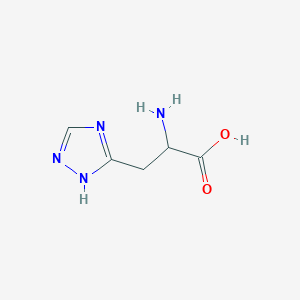
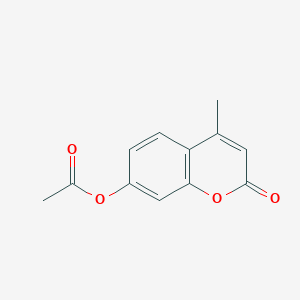
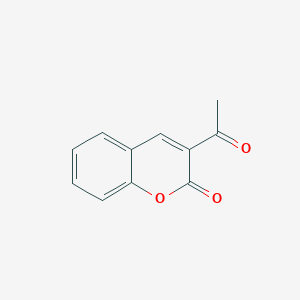
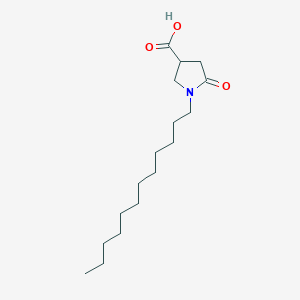
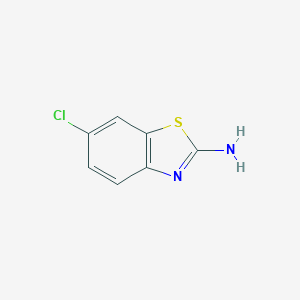
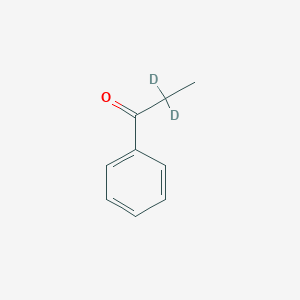
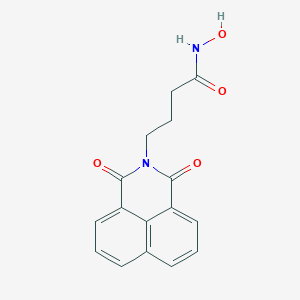
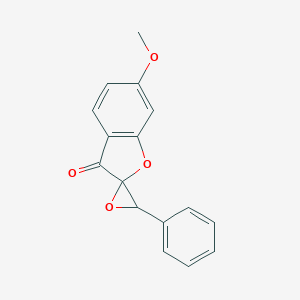
![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)